molecular formula C6H3Cl2FN2O2 B2440002 Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate CAS No. 1504981-94-5

Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate

Cat. No. B2440002
M. Wt: 225
InChI Key: BVDDAIMYERQXGF-UHFFFAOYSA-N
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Description

“Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H3Cl2FN2O2 . It is used in various chemical reactions and has a molecular weight of 225 g/mol .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Chemical Synthesis and Biological Properties : A study by Jansa et al. (2014) describes the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, which were obtained from a modified condensation process. These compounds showed inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells, with 5-fluoro-2-amino-4,6-dichloropyrimidine demonstrating significant activity (Jansa et al., 2014).

Anticancer Agents : Another application involves the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, which are reported to act as anticancer agents by inhibiting tubulin polymerization uniquely. The mechanism of action for these compounds does not compete with paclitaxel but inhibits the binding of vincas to tubulin, showing potential in overcoming multidrug resistance (Zhang et al., 2007).

Mechanistic Studies and Novel Syntheses

Crystal and Molecular Structure Analysis : Research on the crystal and molecular structure of closely related pyrimidine derivatives can provide insights into the interaction mechanisms and potential optimization for medicinal applications. A study by Richter et al. (2023) reported on such a structural analysis, which could be foundational for further research on Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate derivatives (Richter et al., 2023).

Regioselective Synthesis of Kinase Inhibitors : Wada et al. (2012) have developed novel routes to synthesize 2,4-disubstituted-5-fluoropyrimidines, showcasing the potential of Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate as a precursor in the creation of kinase inhibitors. This work highlights the versatility of pyrimidine derivatives in drug development and their role in targeting various cancers (Wada et al., 2012).

Environmental and Biological Implications

Biodegradation Studies : Although not directly related to Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate, studies on the biodegradation of similar compounds, such as fluroxypyr, provide valuable information on the environmental fate and degradation pathways of fluoropyrimidines. This research can inform the development of more environmentally friendly derivatives and degradation strategies (Tao & Yang, 2011).

properties

IUPAC Name

methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FN2O2/c1-13-6(12)5-10-3(7)2(9)4(8)11-5/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDDAIMYERQXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C(=N1)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate

CAS RN

1504981-94-5
Record name methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate
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